4-Methoxyquinoline-2-carbonitrile
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Overview
Description
4-Methoxyquinoline-2-carbonitrile is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by a quinoline core structure with a methoxy group at the 4-position and a cyano group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxyquinoline-2-carbonitrile can be achieved through several methods. One common approach involves the cyclization of aniline derivatives with malonic acid equivalents. Another method includes the reaction of o-alkynylaryl isocyanide with iodine, leading to the formation of the quinoline core . Additionally, transition metal-catalyzed reactions, such as Suzuki-Miyaura coupling, have been employed to construct the quinoline scaffold .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxyquinoline-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
4-Methoxyquinoline-2-carbonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in enzyme inhibition studies and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 4-Methoxyquinoline-2-carbonitrile involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or interfere with cellular pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
- 2-Methoxyquinoline-4-carbonitrile
- 4-Hydroxy-2-quinolinecarbonitrile
- 4-Chloroquinoline-2-carbonitrile
Comparison: 4-Methoxyquinoline-2-carbonitrile is unique due to the presence of both a methoxy group and a cyano group on the quinoline ring. This combination imparts distinct chemical properties and reactivity compared to its analogues. For instance, the methoxy group can influence the electron density of the ring, affecting its reactivity in substitution reactions .
Properties
Molecular Formula |
C11H8N2O |
---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
4-methoxyquinoline-2-carbonitrile |
InChI |
InChI=1S/C11H8N2O/c1-14-11-6-8(7-12)13-10-5-3-2-4-9(10)11/h2-6H,1H3 |
InChI Key |
LSCCGTXBLIZBJA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC2=CC=CC=C21)C#N |
Origin of Product |
United States |
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